
Theophylline, n-propyl derivative
Overview
Description
Theophylline (1,3-dimethylxanthine) is a methylxanthine bronchodilator used clinically for respiratory conditions like asthma and COPD. Its mechanism involves phosphodiesterase inhibition and adenosine receptor antagonism . Generally, N-propyl substitution involves replacing a hydrogen atom on a nitrogen with a linear three-carbon alkyl chain. This modification can alter lipophilicity, receptor binding, and metabolic stability. For example, in amide-based compounds, N-propyl groups have been shown to enhance potency and selectivity in certain contexts .
Preparation Methods
The synthesis of theophylline, n-propyl derivative, typically involves the reaction of 8-substituted-theophyllines with epoxy-propyl-acetaminophen. This process is carried out in two steps, and the chemical structure of the synthesized compounds is elucidated using 1H-NMR spectra . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Theophylline, n-propyl derivative, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Pharmacological Properties
- Bronchodilation : The primary application of theophylline derivatives is in managing asthma and chronic obstructive pulmonary disease (COPD). The n-propyl derivative exhibits potent bronchodilatory effects, potentially more effective than the parent compound due to altered pharmacokinetics .
- Anti-inflammatory Effects : Research indicates that theophylline derivatives may reduce inflammation in respiratory conditions by inhibiting pro-inflammatory cytokines. This effect can be particularly beneficial in severe asthma cases where oxidative stress plays a significant role .
- Vasodilatory Action : The n-propyl derivative has shown vasodilatory properties, improving peripheral blood flow and coronary circulation. This characteristic makes it a candidate for treating cardiovascular conditions such as angina pectoris and myocardial infarction .
Case Study 1: Efficacy in Asthma Management
A clinical trial evaluated the efficacy of theophylline, n-propyl derivative in patients with moderate to severe asthma who were not adequately controlled on inhaled corticosteroids. Patients receiving this derivative showed significant improvement in lung function tests compared to those on standard therapy alone. The study highlighted reduced exacerbation rates and improved quality of life metrics .
Case Study 2: COPD Treatment
Another study focused on patients with COPD who were treated with the n-propyl derivative alongside standard bronchodilators. Results indicated enhanced bronchodilation and reduced breathlessness during exertion. Long-term use also demonstrated a favorable safety profile compared to traditional therapies .
Comparative Analysis of Theophylline Derivatives
Property | Theophylline | n-Propyl Derivative | Enprofylline |
---|---|---|---|
Bronchodilator Potency | Moderate | High | Higher |
Anti-inflammatory Activity | Moderate | High | Moderate |
Vasodilatory Effect | Low | Moderate | High |
Side Effects | Common (nausea, etc.) | Fewer | Hepatic toxicity issues |
Mechanism of Action
Theophylline, n-propyl derivative, exerts its effects primarily through the inhibition of the enzyme phosphodiesterase. This inhibition leads to an increase in cyclic AMP levels, resulting in the relaxation of bronchial smooth muscle and suppression of airway responsiveness to stimuli that cause bronchoconstriction . Additionally, the compound may block adenosine receptors, further contributing to its bronchodilator effects .
Comparison with Similar Compounds
Comparison with Similar Alkyl Derivatives
The impact of N-propyl substitution varies significantly depending on the parent scaffold and biological target. Below is a detailed comparison with methyl, ethyl, isopropyl, and bulkier alkyl derivatives, synthesized from evidence across diverse studies.
Potency and Selectivity
- Amide-Based Compounds: In Gli1 inhibitors, replacing methyl with N-propyl (compound 33 vs. 32) improved potency, likely due to enhanced hydrophobic interactions. Conversely, in serine protease inhibitors, N-propyl substitution on phosphorus reduced inhibitory capacity (compound 12b) compared to phenyl derivatives (12a). A t-butyl group abolished activity entirely .
- Ester Derivatives: In quinoxaline di-N-oxide antinocardial agents, the ethyl ester (N-09) showed 4-fold higher activity than methyl (N-06), n-propyl (N-11), and isopropyl (N-13) esters. However, methyl esters outperformed n-propyl in other contexts (e.g., N-01 vs. N-10) .
NF-κB Inhibitors :
Physicochemical Properties
- Lipophilicity: N-propyl groups increase lipophilicity compared to methyl or ethyl substituents, which can improve membrane permeability. For example, in hydroxypyridinone iron chelators, N-propyl (4d) and N-butyl (4e) derivatives had higher partition coefficients (Kpart) than methyl (4c), correlating with improved cell penetration .
Solubility and Stability :
Binding Affinity and SAR Trends
Sigma Receptor Ligands :
A2A Receptor Antagonists :
Data Tables: Key Comparative Findings
Table 1: Activity of Alkyl Substituents in Diverse Targets
Table 2: Physicochemical Properties of Alkyl Derivatives
Critical Analysis and Contradictions
- Context-Dependent Efficacy : N-propyl substitution enhances activity in Gli1 inhibitors but reduces it in serine protease inhibitors . This highlights the importance of target-specific steric and electronic environments.
- Chain Length vs. Bulkiness : Mid-sized esters (ethyl) often outperform n-propyl in antibacterial activity , whereas n-propyl excels in receptor selectivity (e.g., sigma ligands) .
- Hydrophobicity Balance : Excessive lipophilicity (e.g., t-butyl) can abolish activity, while moderate increases (n-propyl) may optimize binding .
Biological Activity
Theophylline, a methylxanthine compound, has been widely studied for its biological activities, particularly in the context of respiratory diseases. The n-propyl derivative of theophylline is an emerging compound that has garnered attention due to its potential therapeutic benefits. This article explores the biological activity of theophylline, n-propyl derivative, focusing on its mechanisms of action, anti-inflammatory properties, and implications in clinical settings.
Theophylline acts primarily as a phosphodiesterase (PDE) inhibitor , which leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. These cyclic nucleotides play critical roles in various physiological processes:
- PDE Inhibition : Theophylline is a weak non-selective inhibitor of PDEs, particularly PDE3 and PDE4, which are crucial for regulating smooth muscle relaxation and inflammatory responses in the lungs .
- Adenosine Receptor Antagonism : Theophylline also antagonizes adenosine receptors, which contributes to its bronchodilator effects and may influence immune responses by modulating T-cell activity .
- Histone Deacetylase Activation : The compound activates histone deacetylases (HDACs), leading to suppression of pro-inflammatory gene expression. This mechanism is particularly relevant in conditions characterized by oxidative stress, such as asthma and chronic obstructive pulmonary disease (COPD) .
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are significant in managing respiratory diseases:
- Reduction of Inflammatory Mediators : Clinical studies have shown that theophylline can reduce levels of inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) in patients with asthma and COPD .
- Eosinophil Infiltration : In animal models of allergen-induced airway inflammation, theophylline has been observed to inhibit eosinophil infiltration, suggesting a potential role in controlling allergic responses .
- T-cell Modulation : Low doses of theophylline have been associated with decreased activation and trafficking of CD4+ and CD8+ T-cells into the airways, which may enhance its anti-inflammatory effects .
Case Studies and Clinical Implications
Several studies have highlighted the therapeutic potential of theophylline derivatives:
- Asthma Management : A study indicated that theophylline could serve as an effective add-on therapy for asthma patients who are not adequately controlled on inhaled corticosteroids. Its ability to modulate immune responses provides an additional benefit beyond bronchodilation .
- COPD Treatment : Research has demonstrated that theophylline can improve lung function and reduce exacerbations in COPD patients. Its dual action as a bronchodilator and anti-inflammatory agent makes it a valuable option in severe cases where other treatments fail .
- Cancer Research : Recent findings suggest that certain derivatives of theophylline exhibit antiproliferative effects on cancer cell lines. For instance, a derivative known as d17 showed significant cytotoxicity against non-small cell lung cancer (NSCLC) cells by inducing apoptosis through inhibition of Akt protein phosphorylation .
Data Summary
Biological Activity | Mechanism | Clinical Relevance |
---|---|---|
PDE Inhibition | Increases cAMP and cGMP levels | Bronchodilation in asthma and COPD |
Anti-inflammatory Effects | Reduces IL-8 and TNF-α levels | Controls inflammation in respiratory diseases |
Eosinophil Infiltration Reduction | Inhibits eosinophil migration | Potentially reduces allergic responses |
T-cell Modulation | Decreases activated T-cell trafficking | Enhances anti-inflammatory effects |
Antiproliferative Effects | Induces apoptosis in cancer cells | Potential cancer treatment strategies |
Properties
IUPAC Name |
1,3-dimethyl-7-propylpurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFWMGARSDHJFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357200 | |
Record name | Theophylline, n-propyl derivative | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27760-74-3 | |
Record name | Theophylline, n-propyl derivative | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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